![molecular formula C16H24N2O4S B513090 1-[4-(4-Ethoxy-2,3-dimethylbenzenesulfonyl)piperazin-1-yl]ethan-1-one CAS No. 942788-49-0](/img/structure/B513090.png)
1-[4-(4-Ethoxy-2,3-dimethylbenzenesulfonyl)piperazin-1-yl]ethan-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-[4-(4-Ethoxy-2,3-dimethylbenzenesulfonyl)piperazin-1-yl]ethan-1-one is a versatile chemical compound with a complex structure that includes a piperazine ring substituted with an ethanone group and a benzenesulfonyl group. This compound is notable for its applications in various scientific fields, including drug development and material synthesis.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[4-(4-Ethoxy-2,3-dimethylbenzenesulfonyl)piperazin-1-yl]ethan-1-one typically involves multiple steps:
Formation of the Piperazine Ring: The piperazine ring is synthesized through the reaction of ethylenediamine with diethanolamine under high-temperature conditions.
Introduction of the Ethanone Group: The ethanone group is introduced via an acylation reaction using acetyl chloride in the presence of a base such as pyridine.
Attachment of the Benzenesulfonyl Group: The benzenesulfonyl group is added through a sulfonation reaction using benzenesulfonyl chloride and a suitable base like triethylamine.
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using continuous flow reactors to ensure consistent quality and yield. The reactions are optimized for temperature, pressure, and reagent concentrations to maximize efficiency and minimize by-products.
Chemical Reactions Analysis
Types of Reactions
1-[4-(4-Ethoxy-2,3-dimethylbenzenesulfonyl)piperazin-1-yl]ethan-1-one undergoes several types of chemical reactions:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of sulfone derivatives.
Reduction: Reduction reactions using agents such as lithium aluminum hydride can convert the ethanone group to an alcohol.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic conditions.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Alkyl halides in the presence of a base like sodium hydride.
Major Products
Oxidation: Sulfone derivatives.
Reduction: Alcohol derivatives.
Substitution: Various substituted piperazine derivatives.
Scientific Research Applications
1-[4-(4-Ethoxy-2,3-dimethylbenzenesulfonyl)piperazin-1-yl]ethan-1-one has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a biochemical probe due to its ability to interact with various biological targets.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new pharmaceuticals.
Industry: Utilized in the production of advanced materials, including polymers and coatings.
Mechanism of Action
The mechanism by which 1-[4-(4-Ethoxy-2,3-dimethylbenzenesulfonyl)piperazin-1-yl]ethan-1-one exerts its effects involves its interaction with specific molecular targets. The sulfonyl group is known to form strong interactions with proteins, potentially inhibiting enzyme activity. The piperazine ring can interact with neurotransmitter receptors, influencing signal transduction pathways.
Comparison with Similar Compounds
Similar Compounds
- 1-[4-(4-Methoxy-2,3-dimethylbenzenesulfonyl)piperazin-1-yl]ethan-1-one
- 1-[4-(4-Ethoxy-2,3-dimethylbenzenesulfonyl)piperidin-1-yl]ethan-1-one
- 1-[4-(4-Ethoxy-2,3-dimethylbenzenesulfonyl)morpholin-1-yl]ethan-1-one
Uniqueness
1-[4-(4-Ethoxy-2,3-dimethylbenzenesulfonyl)piperazin-1-yl]ethan-1-one is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Its ethoxy group enhances its lipophilicity, improving its interaction with lipid membranes and potentially increasing its bioavailability.
Properties
IUPAC Name |
1-[4-(4-ethoxy-2,3-dimethylphenyl)sulfonylpiperazin-1-yl]ethanone |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H24N2O4S/c1-5-22-15-6-7-16(13(3)12(15)2)23(20,21)18-10-8-17(9-11-18)14(4)19/h6-7H,5,8-11H2,1-4H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JMXPETAJWMMKCY-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C(=C(C=C1)S(=O)(=O)N2CCN(CC2)C(=O)C)C)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H24N2O4S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![Bis(2-hydroxyethyl)[(2,5-dimethoxy-4-methylphenyl)sulfonyl]amine](/img/structure/B513007.png)
![Bis(2-hydroxyethyl)[(5-bromo-2-methoxy-4-methylphenyl)sulfonyl]amine](/img/structure/B513010.png)
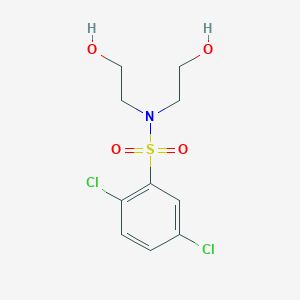
![[(2,5-Dichloro-4-ethoxyphenyl)sulfonyl]bis(2-hydroxyethyl)amine](/img/structure/B513012.png)
![[(2,5-Dichloro-4-methoxyphenyl)sulfonyl]bis(2-hydroxyethyl)amine](/img/structure/B513013.png)
amine](/img/structure/B513015.png)
![4-fluoro-3-methyl-N-[2-(4-morpholinyl)ethyl]benzenesulfonamide](/img/structure/B513017.png)
amine](/img/structure/B513018.png)
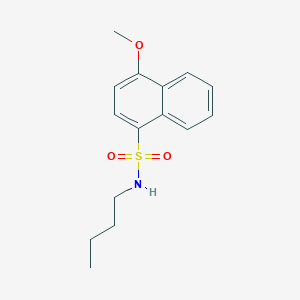

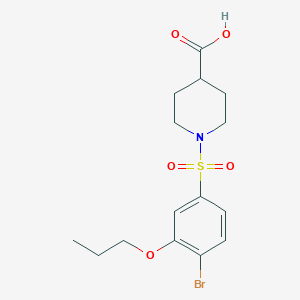
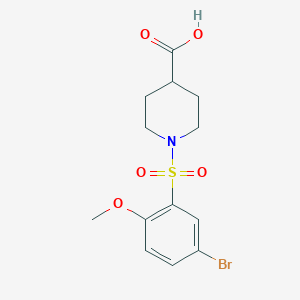
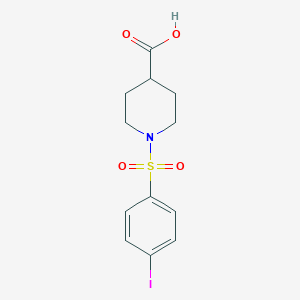
![1-[(5-Isopropyl-2-methoxy-4-methylphenyl)sulfonyl]-4-piperidinecarboxylic acid](/img/structure/B513033.png)
